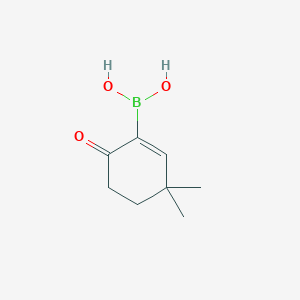

(3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid” is a chemical compound with the CAS Number: 221006-68-4 . Its IUPAC name is 3,3-dimethyl-6-oxo-1-cyclohexen-1-ylboronic acid . The molecular weight of this compound is 168 .

Molecular Structure Analysis

The InChI code for “(3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid” is 1S/C8H13BO3/c1-8(2)4-3-7(10)6(5-8)9(11)12/h5,11-12H,3-4H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

“(3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid” has a molecular weight of 168 . The compound should be stored in a freezer .Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

The research is conducted in the field of Medicinal Chemistry .

Comprehensive and Detailed Summary of the Application

The compound is used in the discovery of new biologically active molecules. The application of privileged structures, such as the dimedone moiety and the isatin fragment, has become a powerful approach in this field .

Detailed Description of the Methods of Application or Experimental Procedures

The synthesis of triethylammonium 2- (3-hydroxy-2-oxoindolin-3-yl)-5,5-dimethyl-3-oxocyclohex-1-en-1-olate includes an aldol reaction and the formation of an ammonium salt. Triethylamine is both a reactant and a catalyst in the process .

Thorough Summary of the Results or Outcomes Obtained

The structure of the synthesized title compound has been established by 1 H, 13 C-NMR and IR spectroscopy, mass spectrometry, and elemental analysis .

Triethylammonium 2- (3-Hydroxy-2-oxoindolin-3-yl)-5,5-dimethyl-3-oxocyclohex-1-en-1-olate

- Summary : This compound is used in the discovery of new biologically active molecules. The application of privileged structures, such as the dimedone moiety and the isatin fragment, has become a powerful approach in this field .

- Methods of Application : The synthesis includes an aldol reaction and the formation of an ammonium salt. Triethylamine is both a reactant and a catalyst in the process .

- Results : The structure of the synthesized title compound has been established by 1 H, 13 C-NMR and IR spectroscopy, mass spectrometry, and elemental analysis .

5,5-Dimethyl-3-oxocyclohex-1-en-1-yl 4-(2,2-dichloroacetyl)-3,4-dihydro-2 H-benzo [b] [1,4]oxazine-7-carboxylate

- Summary : This compound is a derivative of 5,5-dimethyl-3-oxocyclohex-1-en-1-yl and has been studied for its crystal structure .

- Methods of Application : The compound was synthesized with methyl 4-amino-3-hydroxybenzoate and 1,2-dibromoethane as raw materials, anhydrous K 2 CO 3 as the attaching acid agent in 50 mL DMAC, and refluxed for 7 h at 80 °C .

- Results : The crystal structure of the compound was determined .

Eigenschaften

IUPAC Name |

(3,3-dimethyl-6-oxocyclohexen-1-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BO3/c1-8(2)4-3-7(10)6(5-8)9(11)12/h5,11-12H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMARAEULVSDJBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(CCC1=O)(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00435959 |

Source

|

| Record name | (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid | |

CAS RN |

221006-68-4 |

Source

|

| Record name | (3,3-Dimethyl-6-oxocyclohex-1-en-1-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[[3-[(Dimethylamino)carbonyl]phenyl]sulfonyl]-4-[(3-methoxyphenyl)amino]-8-methyl-3-quinolinecarboxamide](/img/structure/B1311713.png)

![(S)-3,3'-Bis(2,4,6-triisopropylphenyl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B1311715.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1311736.png)